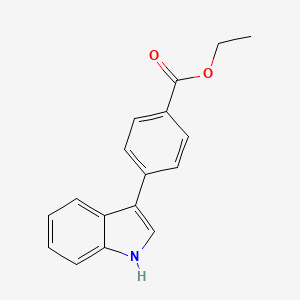

Ethyl 4-(1H-indol-3-yl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

202003-77-8 |

|---|---|

Molecular Formula |

C17H15NO2 |

Molecular Weight |

265.31 g/mol |

IUPAC Name |

ethyl 4-(1H-indol-3-yl)benzoate |

InChI |

InChI=1S/C17H15NO2/c1-2-20-17(19)13-9-7-12(8-10-13)15-11-18-16-6-4-3-5-14(15)16/h3-11,18H,2H2,1H3 |

InChI Key |

YQLUNZBSPBTVNS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Contextualization of Indole Benzoate Scaffolds Within Modern Medicinal Chemistry and Drug Discovery

The indole (B1671886) scaffold is a cornerstone in the field of medicinal chemistry, often referred to as a "privileged structure". nih.gov This is due to its prevalence in a vast number of biologically active natural and synthetic products. nih.govresearchgate.net The indole nucleus, a fusion of a benzene (B151609) and a pyrrole (B145914) ring, provides a unique structural framework that can interact with a wide array of biological targets. mdpi.commdpi.com Its ability to be readily modified allows for the creation of a multitude of derivatives with diverse pharmacological profiles. mdpi.com

When combined with a benzoate (B1203000) moiety, the resulting indole-benzoate scaffold presents a promising template for drug design. Benzoates themselves are derivatives of benzoic acid and are utilized in various applications, including pharmaceuticals. ontosight.aichemicalbook.com The combination of these two key components can lead to compounds with enhanced biological activities and novel mechanisms of action. Researchers have explored indole derivatives for a wide range of therapeutic applications, including as anti-inflammatory agents, phosphodiesterase inhibitors, and receptor agonists and antagonists. nih.gov The versatility of the indole scaffold allows it to bind to various receptors and enzymes, making it a valuable tool in the quest for new therapeutic agents. nih.govmdpi.com

Significance of Ethyl 4 1h Indol 3 Yl Benzoate and Its Analogues in Chemical Biology Investigations

The significance of Ethyl 4-(1H-indol-3-yl)benzoate and its related analogues in chemical biology lies in their potential to modulate various biological pathways. While specific research on this compound itself is not extensively documented in publicly available literature, the activities of its structural analogues provide a strong indication of its potential areas of interest.

Compounds with similar indole-based structures have been investigated for a range of biological effects, as detailed in the table below:

| Biological Activity | Target/Pathway | Significance in Chemical Biology |

| Anticancer | Various, including targeting drug-resistant cancer cells | Provides tools to probe cancer biology and develop new therapeutic strategies. mdpi.com |

| Antimicrobial | Various, including combating drug-resistant pathogens | Offers potential solutions to the growing problem of antibiotic resistance. mdpi.com |

| Anti-inflammatory | Modulation of inflammatory pathways like NF-κB and COX-2 | Enables the study of inflammation processes and the development of new anti-inflammatory drugs. mdpi.com |

| Neurological Effects | Interaction with receptors such as serotonin (B10506) receptors | Allows for the investigation of neurological pathways and the potential for new treatments for neurological and psychiatric disorders. ontosight.ai |

For instance, a structurally related compound, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), has been identified as a non-peptide antagonist of the protease-activated receptor 4 (PAR4), highlighting the potential of this scaffold in developing antiplatelet agents. nih.gov This demonstrates how modifications to the core structure can lead to specific and potent biological activities. The study of such analogues provides a roadmap for investigating the potential of this compound as a chemical probe or a lead compound for drug discovery.

Overview of Current Research Trends and Unexplored Avenues for Ethyl 4 1h Indol 3 Yl Benzoate

Strategic Approaches to Indole-Benzoate Core Synthesis

The construction of the indole-benzoate framework is a key challenge in the synthesis of these compounds. Chemists have developed several multi-step pathways and functionalization strategies to build this complex architecture.

One of the most common methods for synthesizing indole derivatives is the Fischer indole synthesis . This reaction involves the condensation of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.orgnih.govyoutube.com For the synthesis of this compound, this could involve the reaction of a phenylhydrazine with an appropriate keto-ester. The reaction proceeds through a phenylhydrazone intermediate, which then undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement to form the indole ring. wikipedia.org The choice of acid catalyst, which can be a Brønsted acid like HCl or H₂SO₄, or a Lewis acid such as zinc chloride, is critical for the reaction's success. wikipedia.orgmdpi.com

Another versatile method is the Palladium-catalyzed cross-coupling reaction . This approach allows for the formation of C-C bonds between an indole precursor and a benzoate (B1203000) derivative. For instance, a palladium catalyst can facilitate the coupling of an aryl bromide with a hydrazone, which then cyclizes to form the indole ring in a modification of the Fischer synthesis. wikipedia.org Palladium catalysis is also employed in the direct C-H activation of indoles, enabling the introduction of various functional groups at specific positions. longdom.org

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to complex molecules like indole-benzoate derivatives from simple starting materials in a single step. semanticscholar.orgnih.govrsc.org These reactions are environmentally friendly and can produce a diverse range of compounds. researchgate.netrsc.org For example, a one-pot synthesis of 3-(1H-indol-3-yl)-2-phenyl-1H-benzo[f]indole-4,9-dione derivatives has been reported using a multicomponent reaction of arylglyoxal monohydrate, 2-amino-1,4-naphthoquinone, and indole. nih.gov

The Cadogan-Sundberg indole synthesis is another valuable method that involves the deoxygenation of o-nitrostyrenes or related compounds to form the indole ring. ontosight.ai This method is known for its relatively simple procedure and high yields. ontosight.ai

| Synthetic Pathway | Key Reactants | Catalyst/Conditions | Key Features |

| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Brønsted or Lewis acids, elevated temperatures | Classic and widely used method. wikipedia.orgorganic-chemistry.org |

| Palladium-Catalyzed Coupling | Aryl halide, Hydrazone/Indole precursor | Palladium catalyst | High regioselectivity and functional group tolerance. wikipedia.orglongdom.org |

| Multicomponent Reactions | Simple, readily available starting materials | Often acid-catalyzed | High efficiency and atom economy. semanticscholar.orgnih.gov |

| Cadogan-Sundberg Synthesis | o-Nitrostyrene or related compounds | Reducing agents (e.g., triethyl phosphite) | Good yields and relatively simple procedure. ontosight.ai |

Once the core indole-benzoate structure is established, further modifications can be made to synthesize various analogues. These strategies are crucial for exploring the structure-activity relationships of these compounds. nih.gov

N-Alkylation of the indole nitrogen is a common modification. This can be achieved using a strong base to deprotonate the indole nitrogen, followed by reaction with an alkyl halide. nih.gov The choice of base and solvent is critical to avoid side reactions, such as hydrolysis of the ester group. nih.gov For instance, aqueous potassium hydroxide (B78521) in acetone (B3395972) has been used for the N-alkylation of ethyl indol-2-carboxylates. nih.govresearchgate.net

Substitution on the benzene (B151609) ring of the benzoate moiety can be introduced by starting with a substituted benzoic acid derivative. For example, derivatives of ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate have been synthesized by using different substituted benzyl (B1604629) bromides in the alkylation step. nih.gov

Functionalization at the C2 position of the indole ring is another important strategy. Palladium-catalyzed C-H activation can be used to introduce various groups at this position with high regioselectivity. longdom.org This allows for the synthesis of a wide range of 2-substituted indole derivatives.

| Functionalization Strategy | Reagents and Conditions | Purpose |

| N-Alkylation | Strong base (e.g., NaH, KOH), Alkyl halide | To introduce substituents on the indole nitrogen. nih.govrsc.org |

| Benzene Ring Substitution | Use of substituted starting materials | To modify the electronic and steric properties of the benzoate moiety. nih.gov |

| C2-Position Functionalization | Palladium-catalyzed C-H activation | To introduce diverse functional groups at the C2 position. longdom.org |

Optimization of Synthetic Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is essential for maximizing the yield and purity of the desired product while minimizing side reactions. numberanalytics.comacs.org Key parameters that are often optimized include the choice of catalyst, solvent, temperature, and reaction time. researchgate.netnumberanalytics.com

For the Fischer indole synthesis , the choice of acid catalyst can significantly impact the outcome. While traditional catalysts like zinc chloride and hydrochloric acid are effective, modern alternatives such as ionic liquids and heterogeneous catalysts are being explored for their potential to improve yields and reduce environmental impact. numberanalytics.com For example, using a zeolite-based catalyst has been shown to increase the yield of indole derivatives. numberanalytics.com

In palladium-catalyzed reactions , the ligand, solvent, and base are crucial for the efficiency and selectivity of the process. The development of new ligands has enabled milder reaction conditions and broader substrate scope.

Temperature and reaction time are also critical variables. Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts. rsc.orgnumberanalytics.com Therefore, careful optimization is required to find the balance that provides the best results. Response surface methodology (RSM) is a statistical technique that can be used to systematically model and optimize these parameters. numberanalytics.com

| Reaction Parameter | Influence on Reaction | Optimization Strategy |

| Catalyst | Affects reaction rate and selectivity. ontosight.ainumberanalytics.com | Screening of different Brønsted and Lewis acids, or transition metal catalysts. numberanalytics.com |

| Solvent | Can influence reaction rate, yield, and solubility of reactants. numberanalytics.com | Testing a range of polar and non-polar solvents. numberanalytics.com |

| Temperature | Affects reaction rate and can lead to side reactions. numberanalytics.com | Systematic variation to find the optimal balance between rate and selectivity. rsc.org |

| Reaction Time | Determines the extent of reaction completion. | Monitoring the reaction progress over time to determine the optimal duration. |

Isolation and Purification Techniques for this compound and its Synthetic Intermediates

After the synthesis, the desired product must be isolated and purified from the reaction mixture, which may contain unreacted starting materials, catalysts, and byproducts. google.commdpi.com

Extraction is a common first step to separate the product from the reaction mixture. This typically involves partitioning the mixture between an organic solvent and an aqueous solution. google.comresearchgate.net The choice of solvent is important to ensure good solubility of the product while minimizing the extraction of impurities.

Chromatography is a powerful technique for separating compounds based on their differential partitioning between a stationary phase and a mobile phase. Flash column chromatography over silica (B1680970) gel is widely used for the purification of indole derivatives. nih.govnih.gov The choice of eluent (solvent system) is critical for achieving good separation. A common eluent system for indole derivatives is a mixture of ethyl acetate (B1210297) and hexane. nih.govnih.gov

Recrystallization is another effective purification method for solid compounds. google.com This technique relies on the difference in solubility of the desired compound and impurities in a particular solvent at different temperatures. The crude product is dissolved in a hot solvent and then allowed to cool slowly, causing the pure compound to crystallize out while the impurities remain in solution.

High-performance liquid chromatography (HPLC) can be used for both analytical and preparative purposes to achieve very high purity. nih.gov

| Purification Technique | Principle | Application |

| Extraction | Differential solubility in two immiscible liquids. | Initial separation of the product from the reaction mixture. google.comresearchgate.net |

| Flash Column Chromatography | Differential adsorption on a solid stationary phase. | Purification of the crude product. nih.govnih.gov |

| Recrystallization | Difference in solubility at different temperatures. | Purification of solid compounds to high purity. nih.govgoogle.com |

| High-Performance Liquid Chromatography (HPLC) | High-resolution separation based on partitioning. | Final purification to achieve very high purity. nih.gov |

Computational and Theoretical Investigations of Ethyl 4 1h Indol 3 Yl Benzoate

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of computational chemistry used to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can determine the molecule's geometry, energy, and reactivity profile.

Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are the primary orbitals involved in chemical reactions. wikipedia.orgyoutube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. In studies of related indole (B1671886) derivatives, such as Ethyl indole-2-carboxylate, the HOMO-LUMO gap has been calculated to understand its reactive nature. ijrar.org For instance, the HOMO is often localized on the electron-rich indole ring, while the LUMO may be distributed over the benzoate (B1203000) portion, indicating the likely sites for nucleophilic and electrophilic attack.

Table 1: Illustrative Frontier Molecular Orbital Data for a Related Indole Compound Note: This data is representative of a typical indole derivative and is used for illustrative purposes.

| Parameter | Energy (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.20 | Indicates electron-donating ability |

| LUMO Energy | -1.95 | Indicates electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 4.25 | Correlates with chemical reactivity and stability ijrar.org |

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MEP map displays regions of varying electrostatic potential on the molecule's surface. Electron-rich areas, characterized by negative potential (typically colored red or yellow), are susceptible to electrophilic attack. Conversely, electron-deficient areas with positive potential (colored blue) are prone to nucleophilic attack.

For a molecule like Ethyl 4-(1H-indol-3-yl)benzoate, an MEP analysis would likely show a high negative potential around the oxygen atoms of the ethyl ester group and the nitrogen atom of the indole ring, identifying them as sites for electrophilic interaction. The hydrogen atom attached to the indole nitrogen would exhibit a positive potential, marking it as a potential hydrogen bond donor site.

In studies of similar indole esters, NBO analysis reveals strong delocalization within the fused bicyclic indole ring and across the phenyl ring. ijrar.org The analysis can quantify the stabilization energy arising from the delocalization of the nitrogen lone pair into the aromatic system and the interactions between the indole and benzoate moieties. These charge delocalizations are crucial for the molecule's structural stability and electronic properties. ijrar.org

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. It is instrumental in drug discovery for screening potential drug candidates and understanding their mechanism of action at a molecular level.

Docking simulations calculate the binding affinity, often expressed as a binding free energy (e.g., in kcal/mol), which estimates the strength of the ligand-target interaction. A lower (more negative) binding energy suggests a more stable and favorable interaction. Studies on various heterocyclic compounds, including triazole derivatives, have demonstrated that these molecules can achieve low binding free energies, sometimes superior to standard reference compounds. sdu.dknih.gov

For this compound, docking simulations against a specific biological target, such as an enzyme or receptor, would predict its most stable binding pose within the active site. The indole nucleus, a common scaffold in bioactive compounds, often plays a key role in anchoring the molecule within the protein's binding pocket. researchgate.net

Table 2: Illustrative Molecular Docking Results for a Bioactive Heterocyclic Compound Note: This data is representative of typical docking study results and is used for illustrative purposes.

| Compound | Target Protein | Binding Affinity (kcal/mol) | Reference Compound Affinity (kcal/mol) |

|---|---|---|---|

| Derivative 7j | 15-LOX | -9.80 sdu.dk | -8.47 (Quercetin) sdu.dk |

| Derivative 7h | 15-LOX | -9.70 sdu.dk | -8.98 (Baicalein) sdu.dk |

| Derivative 7e | 15-LOX | -9.20 sdu.dk | -8.47 (Quercetin) sdu.dk |

Beyond predicting binding affinity, docking simulations identify the specific amino acid residues that form critical interactions with the ligand. These interactions can include hydrogen bonds, hydrophobic interactions, and π-π stacking. For example, in docking studies of 1,2,4-triazole (B32235) derivatives with the enzyme 15-LOX, specific residues like Gln598, Arg260, and Val126 were identified as forming key hydrogen bonds and hydrophobic interactions that stabilize the ligand-protein complex. sdu.dk

If this compound were docked into a target protein, the simulation would pinpoint which amino acids its indole nitrogen, ester oxygens, and aromatic rings interact with. The indole ring is well-known for participating in π-π stacking with aromatic residues like phenylalanine, tyrosine, or tryptophan, while the ester group could act as a hydrogen bond acceptor. Identifying these interactions is crucial for understanding the basis of the molecule's biological activity and for designing more potent derivatives.

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamic Behavior in Biological Systems

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For a compound like this compound, MD simulations can provide profound insights into its conformational flexibility, stability, and interactions within a simulated biological environment, such as in water or complexed with a target protein.

The core of an MD simulation is to solve Newton's equations of motion for a system of interacting atoms, providing a trajectory that describes how the positions and velocities of particles vary with time. This allows researchers to observe how the molecule behaves, changes shape, and interacts with its surroundings on a femtosecond-to-microsecond timescale. mdpi.com

Detailed Research Findings

While specific MD simulation studies exclusively focused on this compound are not prominent in the reviewed literature, the methodologies are well-established for various indole derivatives. dergipark.org.trnih.gov These studies serve as a blueprint for how this compound would be analyzed.

Key parameters evaluated during MD simulations to assess stability include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of a protein or ligand's backbone atoms from a reference structure over the course of the simulation. A stable RMSD value over time suggests that the molecule has reached equilibrium and is not undergoing major conformational changes. For ligand-protein complexes, low RMSD values (e.g., under 3 Å) indicate stable binding. dergipark.org.tr

Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual atoms or residues from their average position. It helps identify which parts of the molecule are flexible and which are rigid. High RMSF values in a ligand can indicate conformational instability or flexible regions that may adapt to a binding pocket. dergipark.org.tr

Solvent Accessible Surface Area (SASA): SASA measures the surface area of the molecule that is accessible to a solvent. Changes in SASA can indicate conformational changes that either expose or bury certain parts of the molecule.

In a typical study, the compound would be simulated within a biological target's active site. The stability of the resulting complex would be monitored over a period, often up to 100 nanoseconds or more. nih.gov The analysis would focus on the interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues, and how these interactions persist over the simulation time. This provides a dynamic view of the binding mode and stability, which is superior to the static picture provided by molecular docking alone. dergipark.org.tr

The table below illustrates the type of data that would be generated in a hypothetical MD simulation of this compound complexed with a target protein.

| Parameter | Average Value | Standard Deviation | Interpretation |

|---|---|---|---|

| RMSD of Ligand (Å) | 1.5 | ± 0.3 | Indicates high stability of the ligand within the binding pocket. |

| RMSD of Protein (Å) | 2.1 | ± 0.4 | Suggests the protein maintains its overall fold and stability upon ligand binding. |

| Radius of Gyration (Rg) (nm) | 1.8 | ± 0.1 | Shows the complex remains compact with no major unfolding events. |

| Hydrogen Bonds (Ligand-Protein) | 2.5 | ± 0.8 | An average of 2-3 persistent hydrogen bonds contribute to binding affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling and Ligand-Based Drug Design

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. orientjchem.org This approach is a cornerstone of ligand-based drug design, which is employed when the three-dimensional structure of the biological target is unknown or when researchers want to optimize a series of known active compounds. nih.gov

The fundamental principle of QSAR is that the variation in the biological activity of a group of molecules can be correlated with changes in their physicochemical properties, which are represented by numerical values known as molecular descriptors. physchemres.org

Detailed Research Findings

No specific QSAR models for this compound have been detailed in the surveyed scientific literature. However, the indole scaffold is a "privileged structure" in medicinal chemistry and has been the subject of numerous QSAR studies for various therapeutic targets. nih.govresearchgate.net These studies provide a clear framework for how a QSAR model incorporating this compound could be developed.

The process involves several key steps:

Data Set Collection: A series of indole analogs with experimentally measured biological activities (e.g., IC₅₀ values for enzyme inhibition) would be compiled.

Descriptor Calculation: For each molecule in the series, a wide range of molecular descriptors would be calculated. These can include 2D descriptors (e.g., molecular weight, logP, topological indices) and 3D descriptors (e.g., molecular shape, electrostatic potentials).

Model Development: Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed biological activity. physchemres.org

Model Validation: The predictive power of the QSAR model is rigorously tested using internal validation (e.g., leave-one-out cross-validation) and external validation with a set of molecules not used in the model's creation. mdpi.com

For example, a QSAR study on indole derivatives as anticancer agents might reveal that activity is positively correlated with the hydrophobicity (logP) and negatively correlated with the energy of the highest occupied molecular orbital (HOMO), suggesting that more lipophilic compounds with higher electron-donating ability are more potent.

The resulting QSAR model can then be used to predict the activity of new, un-synthesized molecules, guiding the design of more potent compounds. This ligand-based approach allows chemists to prioritize which derivatives to synthesize, saving significant time and resources. orientjchem.orgnih.gov

The following table presents a hypothetical QSAR model for a series of indole derivatives, illustrating how descriptors are correlated with activity.

| Compound | Experimental Activity (pIC₅₀) | logP (Hydrophobicity) | Dipole Moment (Debye) | Predicted Activity (pIC₅₀) |

|---|---|---|---|---|

| Analog 1 | 5.2 | 3.1 | 2.5 | 5.3 |

| Analog 2 | 5.8 | 3.5 | 2.2 | 5.7 |

| Analog 3 | 6.5 | 4.2 | 1.9 | 6.4 |

| This compound | Predicted | 4.0 | 2.0 | 6.2 |

This table is for illustrative purposes only. A real QSAR model would be built from a larger dataset and validated statistically.

Biological Activities and Proposed Mechanisms of Action of Ethyl 4 1h Indol 3 Yl Benzoate and Its Analogues

Anticancer and Cytotoxic Activities of Indole-Benzoate Derivatives

Indole (B1671886) derivatives have emerged as a promising class of compounds in the development of novel anticancer agents. Their therapeutic potential stems from their ability to interfere with various cellular processes crucial for cancer cell proliferation and survival.

Inhibition of Cancer Cell Proliferation and Viability

A significant body of research has demonstrated the potent anti-proliferative and cytotoxic effects of various indole-benzoate derivatives against a range of human cancer cell lines. nih.govresearchgate.net Studies have shown that these compounds can effectively reduce the viability of cancer cells, highlighting their potential as therapeutic agents. For instance, certain indole-based stilbenes have exhibited strong antiproliferative activities, with some derivatives showing potent cytotoxicities against leukemia and breast cancer cell lines. researchgate.net

The anticancer activity of these derivatives is often attributed to their ability to target key molecules involved in cancer progression. For example, some indole-6-carboxylate ester derivatives have been identified as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, which play crucial roles in cancer cell growth and angiogenesis. nih.gov Molecular docking studies have further elucidated the binding patterns of these compounds within the active sites of these enzymes. nih.gov

Furthermore, the cytotoxic effects of some indole derivatives have been linked to the induction of oxidative stress. Benzo[f]indole-4,9-dione derivatives, for example, have been found to reduce the viability of triple-negative breast cancer (TNBC) cells by promoting the accumulation of reactive oxygen species (ROS). nih.gov This increase in intracellular ROS can lead to irreversible damage to essential biomolecules like DNA, lipids, and proteins, ultimately contributing to cell death. nih.gov

The following table summarizes the cytotoxic activities of selected indole-benzoate derivatives against various cancer cell lines:

| Compound/Derivative | Cancer Cell Line(s) | Observed Effect | Reference |

| Benzo[f]indole-4,9-dione derivatives | MDA-MB 231 (TNBC) | Reduced cell viability, increased ROS accumulation | nih.gov |

| Indole-6-carboxylate ester derivatives (4a, 6c) | HepG2, HCT-116, A549 | Potent anti-proliferative activity, inhibition of EGFR and VEGFR-2 | nih.gov |

| Indole-based stilbene (II-9) | B16, HepG2, A2780, MCF-7, A549 | Potent antiproliferative activities | researchgate.net |

| Indole-sulfonamide derivatives | HuCCA-1, HepG2, A549, MOLT-3 | Cytotoxic activities, with some compounds being more potent than etoposide | nih.gov |

Induction of Apoptosis and Cell Death Pathways

A key mechanism through which indole-benzoate derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death. nih.gov This process is a crucial safeguard against the uncontrolled proliferation of cancer cells.

Research has shown that indole derivatives can trigger apoptosis through multiple pathways. One common mechanism involves the modulation of pro- and anti-apoptotic proteins. For instance, some indole compounds have been observed to down-regulate the anti-apoptotic protein Bcl-2 while activating caspases, which are key executioners of the apoptotic process. nih.gov

The intrinsic, or mitochondrial, pathway of apoptosis is frequently implicated in the action of these compounds. This pathway is initiated by cellular stress, such as DNA damage or oxidative stress, leading to the loss of mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c. nih.gov For example, benzo[f]indole-4,9-dione derivatives have been shown to increase intracellular ROS, leading to DNA and mitochondrial damage, and subsequently inducing apoptosis via the intrinsic route. nih.gov This process often involves the activation of initiator caspases like caspase-9 and effector caspases like caspase-3. nih.govresearchgate.net

Furthermore, some indole derivatives can induce cell cycle arrest, another important mechanism for controlling cell proliferation. By halting the cell cycle at specific checkpoints, such as the G2/M phase, these compounds can prevent cancer cells from dividing and proliferating. nih.govnih.gov This cell cycle arrest is often a prelude to apoptosis.

The table below details the apoptotic effects of specific indole-benzoate derivatives:

| Compound/Derivative | Cancer Cell Line(s) | Mechanism of Apoptosis Induction | Reference |

| Benzo[f]indole-4,9-dione derivatives | MDA-MB 231 (TNBC) | Increased ROS, DNA damage, activation of caspases 9 and 3, G2/M cell cycle arrest | nih.gov |

| 2-(1,1-dimethyl-1H-benzo[e]indol-2-yl)-3-((2-hydroxyphenyl)amino)acrylaldehyde (DBID) | HT-29 (colorectal cancer) | Increased levels of caspases -8, -9, and -3/7 | researchgate.net |

| Indole-6-carboxylate ester derivatives (4a, 6c) | A549, HCT-116, HepG2 | Arrested cancer cells in the G2/M phase and induced the extrinsic apoptosis pathway | nih.gov |

| Indole-based stilbene (II-9) | B16 | Caused cell cycle arrest at G1 phase, induced cell apoptosis, and depolarized mitochondria | researchgate.net |

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

Chronic inflammation is a key factor in the development and progression of numerous diseases. Indole derivatives have demonstrated significant anti-inflammatory properties, suggesting their potential as therapeutic agents for inflammatory conditions.

The anti-inflammatory effects of these compounds are often linked to their ability to inhibit key enzymes and signaling pathways involved in the inflammatory response. One of the primary targets is the cyclooxygenase (COX) enzyme, which is responsible for the production of prostaglandins, key mediators of inflammation. nih.gov Indomethacin, an indole acetic acid derivative, is a well-known nonsteroidal anti-inflammatory drug (NSAID) that functions by inhibiting COX enzymes. nih.gov However, its use can be associated with gastrointestinal side effects. nih.gov Research has focused on developing new indole derivatives with improved safety profiles and selective inhibition of COX-2, the inducible isoform of the enzyme that is primarily involved in inflammation. nih.gov

Studies have shown that certain indole derivatives can effectively reduce the production of pro-inflammatory cytokines. For example, some indole-2-formamide benzimidazole[2,1-b]thiazole derivatives have been found to inhibit the lipopolysaccharide (LPS)-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 macrophage cells. nih.gov These cytokines play a crucial role in orchestrating the inflammatory response.

Furthermore, indole and its derivatives can modulate inflammatory pathways by interacting with specific receptors and signaling molecules. For instance, indole has been shown to reduce the production of the pro-inflammatory cytokine IL-8 and the expression of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of many inflammatory genes. frontiersin.org The activation of pregnane X receptor (PXR) by indole derivatives can also lead to the downregulation of pro-inflammatory signals. frontiersin.org

The following table provides examples of the anti-inflammatory activities of indole derivatives:

| Compound/Derivative | Mechanism of Action | Observed Effect | Reference |

| 2-(5-methoxy-2-methyl-1H-indol-3-yl)-N'-[(E)-(substituted phenyl) methylidene] acetohydrazide derivatives | Inhibition of COX-2 expression | Significant anti-inflammatory activity | nih.gov |

| Indole | Reduction of pro-inflammatory cytokine IL-8, inhibition of NF-κB expression | Reduced intestinal inflammation | frontiersin.org |

| Indole-2-formamide benzimidazole[2,1-b]thiazole derivatives | Inhibition of NO, IL-6, and TNF-α production | Effective inhibition of pro-inflammatory cytokine release | nih.gov |

Antimicrobial Potentials (Antibacterial, Antifungal, Antimycobacterial)

The rise of antimicrobial resistance is a major global health threat, necessitating the development of new and effective antimicrobial agents. Indole derivatives have shown considerable promise in this area, exhibiting a broad spectrum of activity against various pathogenic microorganisms. eurekaselect.comnih.gov

Spectrum of Activity Against Specific Bacterial and Fungal Strains

Indole derivatives have demonstrated activity against a wide range of bacteria, including both Gram-positive and Gram-negative species. ijpsonline.com For instance, certain indole derivatives have shown significant antibacterial activity against Staphylococcus aureus, methicillin-resistant Staphylococcus aureus (MRSA), Escherichia coli, and Bacillus subtilis. turkjps.org Some compounds have exhibited minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL against these bacteria. turkjps.org

In addition to their antibacterial properties, many indole derivatives also possess potent antifungal activity. mdpi.com They have been found to be effective against various fungal strains, including Candida albicans and Candida krusei. turkjps.orgnih.gov Some indole-triazole derivatives have demonstrated excellent antifungal activity, with low MIC values against these opportunistic pathogens. nih.gov

Furthermore, some indole derivatives have shown potential as antimycobacterial agents, with activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. wjpsonline.com

The table below summarizes the antimicrobial spectrum of selected indole derivatives:

| Compound/Derivative | Target Microorganism(s) | Activity | Reference |

| Indole derivatives with 1,2,4-triazole (B32235), 1,3,4-thiadiazole (B1197879), and carbothioamide moieties | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | Broad spectrum of activity with MIC values of 3.125-50 µg/mL | turkjps.org |

| Isatin derivatives | Gram-positive and Gram-negative bacteria, fungal strains, Mycobacterium tuberculosis H37Rv | Biologically active with promising antimicrobial and anti-tubercular activity | wjpsonline.com |

| 5-iodoindole, 3-methylindole, 7-hydroxyindole | Extensively drug-resistant Acinetobacter baumannii (XDRAB) | Potent antimicrobial and antibiofilm activity | nih.gov |

| Indole-triazole conjugates | Candida tropicalis, Candida albicans | Potent antifungal activity with MIC values as low as 2 µg/mL | mdpi.com |

Elucidation of Mechanisms Against Microbial Targets (e.g., DNA gyrase, Topoisomerase IV)

The antimicrobial activity of indole derivatives can be attributed to their ability to interfere with essential microbial processes. One of the key mechanisms of action is the inhibition of bacterial DNA topoisomerases, such as DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for DNA replication, repair, and recombination, making them excellent targets for antibacterial drugs.

DNA gyrase, a type II topoisomerase found in bacteria, introduces negative supercoils into DNA, a process that is essential for the initiation of DNA replication. mdpi.com Topoisomerase IV, another type II topoisomerase, is primarily involved in the decatenation of daughter chromosomes following replication. mdpi.com Inhibition of these enzymes leads to the disruption of DNA synthesis and ultimately results in bacterial cell death.

Aminocoumarin antibiotics, which contain an indole-like moiety, are known to be potent inhibitors of the ATPase activity of the GyrB subunit of DNA gyrase. nih.gov By blocking the binding of ATP, these compounds prevent the enzyme from carrying out its function. mdpi.com More recent research has focused on developing novel inhibitors that target the catalytic sites of both DNA gyrase and topoisomerase IV, with the aim of creating broad-spectrum antibacterial agents. nih.govresearchgate.net

In addition to targeting topoisomerases, indole derivatives may also exert their antimicrobial effects through other mechanisms, such as disrupting membrane integrity and targeting other essential cellular processes. nih.gov The ability of some indole agents to act synergistically with conventional antimicrobial drugs suggests that they may also facilitate the uptake of these drugs in bacteria. nih.gov

Antiplatelet Activity and Inhibition of Platelet Aggregation

Research into the antiplatelet effects of indole-based compounds has been significantly guided by studies on structurally related indazole analogues. The indole scaffold is recognized as a favorable structure for developing agents that inhibit platelet activation. plos.orgnih.gov Investigations have focused on the role of these compounds in interfering with the signaling pathways that lead to platelet aggregation, a critical event in thrombosis. plos.org

A key mechanism for the antiplatelet activity of this class of compounds is the specific antagonism of Protease-Activated Receptor 4 (PAR4). plos.orgnih.gov PAR4 is a thrombin receptor on human platelets that plays a significant role in thrombosis and hemostasis. plos.orgnih.gov

An indazole analogue, Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate, known as YD-3, was identified as the first non-peptide antagonist of PAR4. nih.gov YD-3 served as a lead compound for the development of more potent antiplatelet agents. nih.gov Structure-activity relationship (SAR) studies on YD-3 led to the synthesis of various derivatives to enhance anti-PAR4 activity. nih.gov For instance, the derivative ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate showed a more potent inhibitory effect on PAR4-mediated platelet aggregation. nih.gov Another derivative, ethyl 4-(1-phenyl-1H-indazol-3-yl)benzoate, exhibited dual inhibitory effects on both PAR4 and the formation of thromboxane (B8750289). nih.gov

Inspired by the activity of the indazole core in YD-3, researchers developed a more efficient synthetic route to a novel series of indole-based PAR4 antagonists. plos.orgnih.gov This work confirmed that the indole structure is a suitable scaffold for creating selective inhibitors of PAR4-mediated platelet activation. plos.org Subsequent screening and optimization efforts led to the discovery of potent indole-based PAR4 antagonists, such as the probe molecule ML354, which demonstrated an IC₅₀ of 140 nM for PAR4 with significant selectivity over the related PAR1 receptor. nih.govresearchgate.net

| Compound Name | Target | Activity (IC₅₀) | Reference |

|---|---|---|---|

| Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) | PAR4 | Potent Antagonist | nih.gov |

| Ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate | PAR4 | More potent than YD-3 | nih.gov |

| ML354 (VU0099704) | PAR4 | 140 nM | nih.govresearchgate.net |

| ML354 (VU0099704) | PAR1 | 10 µM | researchgate.net |

Antiviral Activity (e.g., Anti-HIV, Anti-HCV)

The indole scaffold is a privileged structure in medicinal chemistry and is found in a number of commercial and clinical-stage antiviral agents. nih.govnih.gov However, a review of the scientific literature did not yield specific studies on the antiviral activity of Ethyl 4-(1H-indol-3-yl)benzoate or its direct analogues against viruses such as Human Immunodeficiency Virus (HIV) or Hepatitis C Virus (HCV).

While various indole derivatives have been investigated as inhibitors of viral replication, including mechanisms like viral entry and fusion, there is no specific information available from the reviewed literature linking this compound to the inhibition of HIV-1 fusion or other specific viral replication mechanisms. nih.gov

Enzyme Inhibition Studies (e.g., α-glucosidase, butyryl cholinesterase)

A search of the scientific literature did not provide specific data on the inhibition of the enzymes α-glucosidase or butyrylcholinesterase by this compound. While other structurally distinct indole-containing compounds have been synthesized and evaluated for inhibitory activity against these enzymes, no such studies were found for the specific compound of interest. mdpi.comnih.gov For example, compounds like 3,3-di(indolyl)indolin-2-ones have shown α-glucosidase inhibitory activity, and various indole-based hydrazide-hydrazone derivatives have been assessed for cholinesterase inhibition. mdpi.comnih.gov

Other Biologically Relevant Activities of this compound and its Analogues

While research has explored various biological activities of indole derivatives, specific studies on the antioxidant and corrosion inhibition properties of this compound are not extensively documented in publicly available literature. However, the broader class of indole-containing compounds, including analogues of this compound, has been the subject of investigations into these activities. This section will delve into the findings related to the antioxidant potential and corrosion inhibition capabilities of these structurally related molecules.

Antioxidant Potential of Indole Analogues

The indole nucleus is recognized as a "privileged scaffold" in medicinal chemistry, and its derivatives have been evaluated for a range of pharmacological effects, including antioxidant activity nih.gov. The antioxidant properties of indole derivatives are often attributed to the electron-rich nature of the indole ring system, which can donate electrons to neutralize free radicals.

Research into 3-substituted indole derivatives has revealed that the nature of the substituent at the C-3 position plays a critical role in their antioxidant capacity tandfonline.comnih.gov. For instance, a study on various C-3 substituted indoles demonstrated that derivatives containing pyrrolidinedithiocarbamate, azine, pyrazolidine, cyanoacetamide, and benzodiazepine (B76468) moieties exhibited notable antioxidant activity tandfonline.comresearchgate.nettandfonline.com. The presence of an unsubstituted indole nitrogen atom has also been suggested as a mandatory feature for the observed antioxidant effects nih.gov.

One study focused on the synthesis of novel 3-substituted indole derivatives and their subsequent screening for antioxidant activity using the phosphomolybdenum technique. The results indicated that indolyl-based azine, pyrazolidine, cyanoacetamide, and benzodiazepine derivatives were among the most active antioxidants tandfonline.comresearchgate.nettandfonline.com. Another investigation into indole derivatives containing a tosyl moiety suggested their potential as antioxidant agents through molecular docking studies targeting the tyrosinase enzyme mdpi.comdoaj.org.

Furthermore, gallic acid-based indole derivatives have been synthesized and evaluated for their antioxidant properties. These compounds were tested for their ability to scavenge DPPH radicals and inhibit lipid peroxidation, with a limited positive structure-activity relationship observed between their cytotoxic and antioxidant activities um.edu.my.

The antioxidant mechanism of indole derivatives is thought to involve the donation of a hydrogen atom or an electron to free radicals, thereby stabilizing them. The specific substituents on the indole ring can influence this process by modulating the electron density of the ring system nih.gov.

Table 1: Antioxidant Activity of Selected Indole Analogues

| Compound/Derivative Class | Assay/Method | Key Findings |

|---|---|---|

| Indolyl-based azine, pyrazolidine, cyanoacetamide, and benzodiazepine derivatives | Phosphomolybdenum technique | Demonstrated the most significant antioxidant activity among the tested compounds. tandfonline.comresearchgate.nettandfonline.com |

| C-3 substituted indole with pyrrolidinedithiocarbamate moiety | In vitro antioxidant assays | Showed high radical scavenging and Fe3+-Fe2+ reducing activity. nih.gov |

| Gallic hydrazones with an indole moiety | DPPH radical scavenging and lipid peroxidation inhibition | Exhibited antioxidant properties with a limited positive structure-activity relationship with cytotoxicity. um.edu.my |

| Indole derivative with a tosyl group | Molecular docking against tyrosinase | Showed strong affinity, suggesting potential antioxidant activity. mdpi.comdoaj.org |

Corrosion Inhibition by Indole Analogues

Indole and its derivatives have been extensively studied as corrosion inhibitors for various metals and alloys, particularly in acidic environments mdpi.comelectrochemsci.org. The effectiveness of these compounds lies in their ability to adsorb onto the metal surface, forming a protective film that acts as a barrier to corrosive agents aspur.rs. This adsorption is facilitated by the presence of heteroatoms (such as nitrogen in the indole ring) and π-electrons, which can interact with the vacant d-orbitals of the metal mdpi.com.

Several studies have demonstrated the corrosion inhibition potential of different indole derivatives. For example, ethyl 3-formyl-1H-indol-2-carboxylate (FIC) and 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) were found to be effective corrosion inhibitors for mild steel in a sulfuric acid medium. Their inhibition efficiency increased with concentration, with the highest efficiencies recorded at 90 ppm being 76.2% for FIC and 81.2% for MPI mdpi.com. Electrochemical studies, including potentiodynamic polarization and electrochemical impedance spectroscopy (EIS), revealed that these compounds act as mixed-type inhibitors, affecting both anodic and cathodic reactions mdpi.com.

The adsorption of indole derivatives on metal surfaces often follows established isotherm models, such as the Langmuir or Temkin isotherms, indicating the formation of a monolayer or the influence of lateral interactions between adsorbed molecules, respectively mdpi.com. The mechanism of inhibition is generally attributed to the blocking of active corrosion sites on the metal surface by the adsorbed inhibitor molecules aspur.rs.

Table 2: Corrosion Inhibition Efficiency of Selected Indole Analogues

| Inhibitor | Metal | Corrosive Medium | Inhibition Efficiency (%) | Method |

|---|---|---|---|---|

| Ethyl 3-formyl-1H-indol-2-carboxylate (FIC) | Mild Steel | 0.5 M H₂SO₄ | 76.2 (at 90 ppm) | Electrochemical (PDP, EIS) mdpi.com |

| 2-(4-methoxyphenyl)-2,4-dihydropyrrolo[3,4-b]indol-3-ol (MPI) | Mild Steel | 0.5 M H₂SO₄ | 81.2 (at 90 ppm) | Electrochemical (PDP, EIS) mdpi.com |

| Indole-3-carboxylic acid (ICA) | Copper | 0.5 M H₂SO₄ | Good efficiency | Electrochemical (PDP, EIS) researchgate.net |

| 9H-pyrido[3,4-b]indole (norharmane) | C38 Steel | 0.5 M H₂SO₄ | Effective | Electrochemical electrochemsci.org |

| 1-Methyl-9H-pyrido[3,4-b]indole (harmane) | C38 Steel | 0.5 M H₂SO₄ | Effective | Electrochemical electrochemsci.org |

Structure Activity Relationship Sar Studies of Ethyl 4 1h Indol 3 Yl Benzoate Derivatives

Impact of Indole (B1671886) Moiety Substitutions on Biological Potency and Selectivity

The indole ring system is a well-established pharmacophore found in numerous biologically active compounds and serves as a critical anchor for the interaction of these derivatives with their protein targets. nih.gov Modifications to this core, both at the nitrogen atom and on the carbocyclic ring, have been shown to significantly modulate the pharmacological profile of the resulting compounds.

The functionalization of the indole nitrogen atom has proven to be a pivotal strategy in the design of potent derivatives. The nature of the substituent at this position can influence the molecule's conformation, electronic properties, and potential for hydrogen bonding.

N-alkylation has been a particular focus of SAR studies. In many instances, the introduction of small alkyl groups, such as a methyl group, at the N-1 position leads to a significant enhancement in biological activity. This suggests that a degree of substitution at this position is favorable for optimal binding. However, increasing the steric bulk of the alkyl group, for example, by introducing ethyl or larger substituents, often results in a decrease in potency. This indicates a defined pocket or channel in the target protein that can accommodate smaller alkyl groups but is sterically hindered by larger ones. The regioselectivity of N-alkylation can be influenced by the reaction conditions and the presence of other substituents on the indole ring. nih.govbeilstein-journals.org

N-acylation of the indole nitrogen has also been investigated as a means to modulate activity. The introduction of an acyl group can alter the electronic nature of the indole ring and provide an additional hydrogen bond acceptor. However, the success of this strategy is highly dependent on the specific biological target. In some cases, N-acylation can lead to a reduction in potency compared to the corresponding N-alkylated derivatives, possibly due to unfavorable steric or electronic interactions within the binding site. nih.gov

| Modification | Substituent | General Impact on Potency |

| N-H | (Unsubstituted) | Baseline activity |

| N-Alkylation | Small alkyl (e.g., Methyl) | Often increases potency |

| N-Alkylation | Bulky alkyl | Generally decreases potency |

| N-Acylation | Varies | Potency is target-dependent |

Substitution on the carbocyclic portion of the indole nucleus provides another avenue for fine-tuning the pharmacological properties of these compounds. The position and electronic nature of these substituents can significantly impact binding affinity and selectivity.

Research has shown that the introduction of small, electron-withdrawing or electron-donating groups at specific positions, such as C-5 or C-6, can be beneficial for activity. For example, the presence of a halogen or a methoxy (B1213986) group at these positions can enhance potency, likely by favorably influencing the electronic landscape of the indole ring and its interaction with the target protein. Conversely, the introduction of large, bulky substituents on the indole ring is generally detrimental to activity, underscoring the importance of a streamlined molecular shape for effective binding. The substitution at the C-3 position of the indole ring has also been shown to be critical for the activity of some combretastatin (B1194345) analogues. nih.gov

| Position of Substitution | Type of Substituent | General Impact on Potency |

| C-5 / C-6 | Small, electron-withdrawing (e.g., -F, -Cl) | Can increase potency |

| C-5 / C-6 | Small, electron-donating (e.g., -OCH3) | Can increase potency |

| Any Position | Bulky substituents | Generally decreases potency |

Effect of Benzoate (B1203000) Ester Modifications on Pharmacological Activity

The benzoate ester portion of the molecule is not merely a passive component; its structure and properties are critical for pharmacological activity. Modifications in this region can affect the compound's solubility, metabolic stability, and direct interactions with the target.

The length and branching of the alkyl chain of the ester group have been systematically varied in many SAR studies. These investigations have frequently revealed that an ethyl ester provides the optimal balance of properties for high potency.

Shortening the chain to a methyl ester often results in a slight to moderate decrease in activity. Conversely, increasing the alkyl chain length to propyl, butyl, or longer chains typically leads to a more significant reduction in potency. This suggests that the binding pocket has a specific size limitation for this part of the molecule. The introduction of branched alkyl groups, such as isopropyl or tert-butyl, is generally poorly tolerated and leads to a substantial loss of activity, likely due to steric clashes within the binding site. rsc.orgresearchgate.net

| Ester Alkyl Group | General Impact on Potency |

| Methyl | Often slightly less potent than ethyl |

| Ethyl | Frequently optimal |

| Propyl, Butyl, etc. | Generally decreased potency |

| Branched Alkyl (e.g., Isopropyl) | Significantly decreased potency |

To improve pharmacokinetic profiles and explore alternative binding modes, researchers have investigated the replacement of the ester group with various isosteres. Isosteric replacement involves substituting one atom or group of atoms in a compound with another that has a similar size, shape, and electronic configuration.

Significance of the Linker Region and its Modifications on Compound Potency

The phenyl group in ethyl 4-(1H-indol-3-yl)benzoate acts as a critical linker, holding the indole and benzoate moieties in a specific spatial orientation. The rigidity and substitution pattern of this linker are paramount for maintaining the optimal geometry required for potent biological activity.

The substitution pattern on the phenyl linker is a key determinant of activity. The para arrangement of the indole and benzoate groups is generally found to be essential. Shifting these groups to a meta or ortho position typically results in a dramatic loss of potency. This highlights the importance of the distance and angular relationship between the two key pharmacophoric elements. Minor modifications to the linker itself, such as the introduction of small substituents on the phenyl ring, can also have a profound impact on activity, often leading to a decrease in potency. This suggests that the linker's primary role is to act as a rigid and specific scaffold. The composition of linkers in antibody-drug conjugates has been shown to significantly affect their efficacy. nih.gov

Identification of Key Pharmacophoric Features and Binding Motifs

The identification of a pharmacophore, the essential three-dimensional arrangement of functional groups required for biological activity, is fundamental to rational drug design. For derivatives of this compound, the core structure presents several key regions that are likely critical for molecular recognition and interaction with biological targets. These include the indole nucleus, the phenyl ring, and the ethyl ester group.

Studies on analogous compounds, such as ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), which acts as a protease-activated receptor 4 (PAR4) antagonist, have shed light on important functional groups. nih.gov By using YD-3 as a lead compound, researchers have synthesized and evaluated a series of its derivatives to identify the structural components contributing to its anti-PAR4 activity. nih.gov These studies help in postulating a pharmacophore model where specific substitutions on the core scaffold can significantly modulate activity.

The key pharmacophoric features can be broken down as follows:

The Indole/Indazole Core: The bicyclic aromatic system is a common motif in many biologically active compounds and likely serves as a crucial anchor for binding to a target protein. The nitrogen atom within the ring system can act as a hydrogen bond donor or acceptor, and the aromatic surface can engage in π-π stacking or hydrophobic interactions.

The Ethyl Benzoate Moiety: The ester group is a potential hydrogen bond acceptor. Modifications to the ester, such as hydrolysis to the corresponding carboxylic acid or conversion to an amide, can significantly alter the compound's physicochemical properties and its interaction with a receptor.

Research on derivatives of the related compound ethyl p-methoxycinnamate has also highlighted the importance of the ester and methoxy functional groups for its anti-inflammatory activity, further emphasizing the role of these peripheral functionalities. ugm.ac.id

The following table summarizes the structure-activity relationship findings for derivatives of the analogous compound, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), which provide valuable insights into the potential SAR of this compound derivatives. nih.gov

| Compound/Derivative | Modification | Impact on Activity | Reference |

| Ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate | Introduction of a chloro group at the 3-position of the benzyl (B1604629) ring | Showed the most potent inhibitory effect on PAR4-mediated platelet aggregation. | nih.gov |

| Ethyl 4-(1-phenyl-1H-indazol-3-yl)benzoate | Replacement of the benzyl group with a phenyl group | Exhibited dual inhibitory effects on PAR4 and thromboxane (B8750289) formation. | nih.gov |

Computational Approaches to SAR Analysis (e.g., 3D-QSAR, virtual screening)

To further refine the understanding of SAR and to guide the design of new, more potent analogs of this compound, computational methods are invaluable tools. These approaches can model the interaction between a ligand and its target protein, predict the activity of novel compounds, and prioritize molecules for synthesis and testing.

3D-Quantitative Structure-Activity Relationship (3D-QSAR):

3D-QSAR is a powerful computational technique used to correlate the biological activity of a set of compounds with their three-dimensional properties, such as shape and electrostatic fields. nih.gov In the absence of a known crystal structure of the target protein, 3D-QSAR models can be built based on a series of active molecules. nih.gov For this compound derivatives, a 3D-QSAR study would involve:

Conformational Analysis: Determining the low-energy conformations of each derivative.

Molecular Alignment: Superimposing the set of molecules based on a common structural feature.

Generation of Molecular Fields: Calculating steric and electrostatic fields around the aligned molecules.

Statistical Analysis: Using methods like Partial Least Squares (PLS) to build a mathematical model that relates the variations in the molecular fields to the differences in biological activity.

The resulting 3D-QSAR model provides contour maps that visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, offering crucial guidance for designing new derivatives. nih.gov

Virtual Screening:

Virtual screening is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. nih.govresearchgate.net This method can be either structure-based or ligand-based.

Structure-Based Virtual Screening (SBVS): If the 3D structure of the biological target is known, docking simulations can be performed. This involves computationally placing candidate ligands into the binding site of the protein and scoring their potential interactions. This approach allows for the identification of novel scaffolds that fit the binding pocket.

Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, a model of the active site can be created based on the structures of known active ligands. This pharmacophore model is then used to search for molecules in a database that have a similar 3D arrangement of functional groups.

For this compound, a virtual screening campaign could be employed to discover new derivatives with enhanced activity. nih.gov The process would typically involve high-throughput virtual screening (HTVS) to rapidly screen millions of compounds, followed by more accurate standard precision (SP) and extra precision (XP) docking for the most promising candidates. nih.gov The identified hits would then be subjected to in vitro testing to validate the computational predictions. nih.gov

The integration of these computational approaches with traditional medicinal chemistry efforts can significantly accelerate the drug discovery process for derivatives of this compound, leading to the identification of more potent and selective therapeutic agents.

Preclinical Pharmacological Evaluation of Ethyl 4 1h Indol 3 Yl Benzoate and Its Analogues in Experimental Models

In Vitro Assays for Target Engagement and Efficacy Profiling

In vitro assays are fundamental in the initial screening and characterization of a compound's biological activity. These tests, conducted in a controlled laboratory environment outside of a living organism, allow for the precise measurement of a compound's effects on specific biological targets and cellular processes.

Cell-Based Assays for Cytotoxicity, Proliferation, and Functional Responses

In another study, novel indolin-2-one derivatives were synthesized and their anticancer properties were investigated against Malignant Mesothelioma, Breast cancer, and Colon Cancer cells. These compounds were found to effectively delay cell proliferation by inhibiting key signaling pathways, including ERK1/2, AKT, and STAT3, in a concentration-dependent manner. Furthermore, they induced cell cycle arrest in the S phase, which was associated with increased expression of the cell cycle inhibitors p21 and p27.

The cytotoxic effects of potassium benzoate (B1203000), a related benzoate compound, were studied on HepG2 liver cancer cells and non-tumorigenic THLE2 liver cells. A concentration-dependent decrease in cell viability was observed in both cell lines, with HepG2 cells showing greater sensitivity. The IC50 values were determined to be 72.50 µg/mL for HepG2 cells and 645.7 µg/mL for THLE2 cells. Flow cytometry analysis indicated that potassium benzoate induced G2/M phase arrest in HepG2 cells.

Table 1: Cytotoxicity of Ethyl 4-(1H-indol-3-yl)benzoate Analogues in Cell-Based Assays

| Compound/Analogue | Cell Line | Assay Type | Key Findings | Reference |

| 3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl]-propionic acid | J774.2 (murine macrophages) | Cytotoxicity | IC50 = 98 μM | |

| Indolin-2-one derivatives | Malignant Mesothelioma, Breast, Colon cancer cells | Proliferation, Cell Cycle | Delayed proliferation, S-phase arrest | |

| Potassium benzoate | HepG2 (liver cancer) | Cytotoxicity, Cell Cycle | IC50 = 72.50 µg/mL, G2/M arrest | |

| Potassium benzoate | THLE2 (non-tumorigenic liver) | Cytotoxicity | IC50 = 645.7 µg/mL |

Biochemical Assays for Enzyme Inhibition and Receptor Activity

Biochemical assays are crucial for elucidating the direct molecular targets of a compound. Analogues of this compound have been evaluated for their ability to inhibit specific enzymes and interact with various receptors. For example, a series of 5-(1H-indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amines were designed and synthesized as potential inhibitors of the anti-apoptotic protein Bcl-2. In vitro testing revealed that several compounds in this series exhibited sub-micromolar IC50 values selectively in Bcl-2 expressing human cancer cell lines. Notably, the 2-nitrophenyl analogue demonstrated potent activity, and it, along with another analogue, showed comparable Bcl-2 binding affinity to the natural product inhibitor, gossypol, in an ELISA assay.

In a different study, new pyrrole (B145914) and indole (B1671886) derivatives were synthesized as inhibitors of human carbonic anhydrase (hCA) with the potential to also inhibit the Wnt/β-catenin signaling pathway. The most potent hCA XII inhibitor identified exhibited a Ki value of 6.8 nM and was shown to suppress the Wnt/β-catenin signaling pathway and its target genes.

Furthermore, research into N-(indol-3-ylglyoxylyl)amino acid derivatives has explored their binding affinity for the benzodiazepine (B76468) receptor (BzR). These studies, initiated in 1985, have shown that certain derivatives can displace [3H]flunitrazepam from bovine brain membranes, indicating interaction with the BzR.

Table 2: Enzyme and Receptor Activity of this compound Analogues

| Compound/Analogue | Target | Assay Type | Key Findings | Reference |

| 5-(1H-indol-3-yl)-N-aryl-1,3,4-oxadiazol-2-amines | Bcl-2 | ELISA | Comparable binding affinity to gossypol | |

| Pyrrole and indole derivatives | Carbonic Anhydrase XII | Enzyme Inhibition | Ki = 6.8 nM | |

| N-(indol-3-ylglyoxylyl)amino acid derivatives | Benzodiazepine Receptor | Radioligand Binding | Displaced [3H]flunitrazepam |

Antimicrobial Susceptibility Testing (e.g., Minimum Inhibitory Concentration, Minimum Biofilm Inhibition Concentration)

The antimicrobial potential of indole derivatives has been investigated through susceptibility testing. The Minimum Inhibitory Concentration (MIC) is a key parameter determined in these assays, representing the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. For instance, a study on 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives revealed MIC values ranging from 0.06 to 1.88 mg/mL against various Gram-positive and Gram-negative bacteria. Staphylococcus aureus was found to be the most resistant strain, while Salmonella Typhimurium was the most sensitive.

Another class of compounds, ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates, exhibited notable in vitro efficacy against Mycobacterium tuberculosis H37Rv strains, with MIC values ranging from 0.25 to 16 μg/mL. One particular analogue with a 3,4-dichlorobenzyl substituent was found to be optimally active with an MIC of 0.25 μg/mL and also showed equipotent activity against drug-resistant M. tuberculosis strains.

In addition to planktonic bacteria, the effect on biofilms is also a critical area of investigation. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration of a compound that inhibits biofilm formation. For example, methanol (B129727) extracts of Trigonella foenum-graecum, which contains indole-related compounds, were shown to inhibit biofilm formation of S. aureus with an MBIC50 of 250 µg/mL and an MBIC90 of 850 µg/mL. For E. coli, the MBIC50 was 300 µg/mL and the MBIC90 was 700 µg/mL.

Table 3: Antimicrobial Susceptibility of this compound Analogues

| Compound/Analogue Class | Microorganism | Test | Result Range | Reference |

| 4-(indol-3-yl)thiazole-2-amines | Gram (+/-) bacteria | MIC | 0.06–1.88 mg/mL | |

| ethyl 5-(1-benzyl-1H-indol-5-yl) isoxazole-3-carboxylates | M. tuberculosis H37Rv | MIC | 0.25–16 μg/mL | |

| Trigonella foenum-graecum extract | S. aureus | MBIC | MBIC50: 250 µg/mL, MBIC90: 850 µg/mL | |

| Trigonella foenum-graecum extract | E. coli | MBIC | MBIC50: 300 µg/mL, MBIC90: 700 µg/mL |

In Vivo Studies in Relevant Animal Models for Efficacy Assessment

Following promising in vitro results, the evaluation of a compound's efficacy and systemic effects in living organisms is essential. In vivo studies in relevant animal models provide a more complex biological system to assess the therapeutic potential of a compound.

Disease-Specific Animal Models for Therapeutic Potential

To assess the therapeutic potential of this compound analogues, various disease-specific animal models have been employed. For instance, the anticancer activity of an ethyl 4-[(4-methylbenzyl)oxy] benzoate complex was investigated in a murine Ehrlich ascites carcinoma (EAC) model. This study demonstrated that the compound exhibited significant tumor growth inhibition.

In the context of chemoprevention, indole-3-carbinol (B1674136) (I-3-C), a related indole compound, was evaluated in a multi-organ tumorigenesis rat model. In this model, carcinogenesis was induced in the mammary gland, liver, and colon of female Sprague-Dawley rats. The study found that I-3-C treatment delayed the latency of mammary tumor formation and decreased the number of aberrant colon crypt foci by 40%. However, it also exhibited a promotional effect in the liver, highlighting the importance of multi-organ assessment.

Another study utilized ovalbumin-sensitized mice to investigate the anti-inflammatory potential of a dibenzofuran (B1670420) derivative in a model of bronchoconstriction. This highlights the use of allergic inflammation models to test the efficacy of related compounds.

Evaluation of Biological Outcomes and Systemic Effects

The evaluation of biological outcomes in vivo provides a holistic view of a compound's effects. In the study of the ethyl 4-[(4-methylbenzyl)oxy] benzoate complex in EAC-bearing mice, treatment resulted in a 40.70% and 58.98% inhibition of cell growth at two different doses, respectively. Toxicological studies also monitored hematological and biochemical parameters. While some changes were observed during the treatment period, these parameters tended to return to normal levels after treatment, suggesting minimal host toxicity.

The in vivo biotransformation of ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate, a compound structurally similar to some azo dyes, was studied in female rats. After oral administration, blood plasma analysis revealed the presence of the unchanged substrate along with its reduction and acetylation products, providing insights into its metabolic fate.

The study on indole-3-carbinol in the multi-organ rat model showed a complex pattern of biological outcomes. While it had inhibitory effects on mammary and colon carcinogenesis, it promoted the formation of GST-P positive foci in the liver, indicating a potential for dual biological activity. This underscores the necessity of evaluating systemic effects across multiple organ systems.

Table 4: In Vivo Efficacy and Systemic Effects of this compound Analogues

| Compound/Analogue | Animal Model | Disease/Condition | Key Biological Outcomes | Reference |

| ethyl 4-[(4-methylbenzyl)oxy] benzoate complex | EAC-bearing mice | Cancer | 40.70-58.98% tumor growth inhibition, transient changes in hematological/biochemical parameters | |

| Indole-3-carbinol | Sprague-Dawley rat | Multi-organ tumorigenesis | Delayed mammary tumor latency, 40% decrease in aberrant colon crypt foci, promotion of liver foci | |

| ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate | Female rats | Metabolism | Detection of unchanged compound, reduction, and acetylation products in plasma |

Pharmacokinetic and Pharmacodynamic Considerations in Preclinical Animal Systems

The preclinical evaluation of this compound and its analogues in experimental animal models has provided initial insights into their pharmacokinetic (PK) and pharmacodynamic (PD) profiles. While comprehensive ADME (absorption, distribution, metabolism, and excretion) data for this compound specifically is limited in publicly available literature, studies on closely related indole-3-carboxylate (B1236618) and indole-3-carbinol derivatives offer valuable surrogate information. These investigations are crucial for understanding the potential therapeutic applications and for guiding future clinical trial design.

Pharmacokinetic Profile of Indole Derivatives

The pharmacokinetic properties of indole-based compounds can be highly variable, influenced by the specific substitutions on the indole ring and any attached functionalities. Studies on various indole derivatives in rodent models have begun to elucidate their absorption, distribution, metabolism, and excretion characteristics.

For instance, research on Indole-3-carbinol (I3C), a related indole compound, in sham and middle cerebral artery occluded (MCAO) rats, demonstrated that its pharmacokinetic parameters were not significantly altered by the ischemic condition. nih.gov Following oral administration, I3C is known to be metabolized into various condensation products, with diindolylmethane (DIM) being a major bioactive metabolite. nih.gov In the study, oral delivery of I3C led to a significantly higher concentration of DIM in the plasma, brain, and cerebrospinal fluid compared to intravenous administration. nih.gov This suggests that the oral route may be more effective for delivering active metabolites to the central nervous system. nih.gov

In a study involving a 5-aminosalicylic acid derivative, the compound exhibited an elimination half-life of approximately 0.9 hours with a clearance of 24 mL/min after intravenous administration in Wistar rats. mdpi.com Following oral administration, the maximum plasma concentration was reached at 33 minutes, and the oral bioavailability was about 77%. mdpi.com Such findings in structurally related compounds highlight the potential for reasonable oral bioavailability and systemic exposure of indole-based molecules.

The in vitro metabolism of valinate and tert-leucinate indole and indazole-3-carboxamide synthetic cannabinoid receptor agonists has been shown to be rapid. mdpi.com However, these compounds are also highly protein-bound, which likely results in a slower in vivo hepatic clearance than what is predicted from in vitro data alone. mdpi.com This high degree of protein binding could lead to longer detection windows for these substances and their metabolites. mdpi.com

The following table summarizes representative pharmacokinetic parameters for a related indole compound, Indole-3-carbinol (I3C), in rats.

Table 1: Pharmacokinetic Parameters of Indole-3-carbinol (I3C) in Rats

| Parameter | Value | Animal Model | Reference |

|---|---|---|---|

| Oral Bioavailability | Not specified | Sprague-Dawley Rats | nih.gov |

| Time to Maximum Concentration (Tmax) | Not specified | Sprague-Dawley Rats | nih.gov |

| Elimination Half-life (t1/2) | Not specified | Sprague-Dawley Rats | nih.gov |

Pharmacodynamic Effects in Experimental Models

The pharmacodynamic actions of this compound analogues are diverse, reflecting the broad therapeutic potential of the indole scaffold. Preclinical studies have primarily focused on their anti-inflammatory, anticancer, and neuroprotective effects.

A notable analogue, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3), was identified as a non-peptide protease-activated receptor 4 (PAR4) antagonist. nih.gov In preclinical evaluations, derivatives of YD-3 demonstrated potent inhibitory effects on PAR4-mediated platelet aggregation, ATP release, and P-selectin expression. nih.gov Specifically, ethyl 4-[1-(3-chlorobenzyl)-1H-indazol-3-yl]benzoate showed significant antiplatelet activity, while ethyl 4-(1-phenyl-1H-indazol-3-yl)benzoate exhibited dual inhibitory effects on both PAR4 and thromboxane (B8750289) formation. nih.gov

In the context of neuroprotection, orally administered Indole-3-carbinol (I3C) significantly reduced neurological deficits, brain infarction, blood-brain barrier leakage, and brain water content in a rat model of ischemic stroke. nih.gov The superior efficacy of oral I3C compared to intravenous administration was attributed to the higher brain and cerebrospinal fluid penetration of its active metabolite, DIM. nih.gov

Furthermore, other indole derivatives have been investigated for their potential as monoamine oxidase B (MAO-B) inhibitors for the treatment of Parkinson's disease. nih.gov Certain N-substituted indole-based compounds have exhibited potent and selective inhibitory activity against human MAO-B, coupled with high blood-brain barrier permeability and neuroprotective actions in cellular models. nih.gov

The table below outlines some of the observed pharmacodynamic effects of this compound analogues in preclinical models.

Table 2: Preclinical Pharmacodynamic Effects of this compound Analogues

| Compound Analogue | Experimental Model | Observed Effect | Reference |

|---|---|---|---|